Davasaicin

Descripción general

Descripción

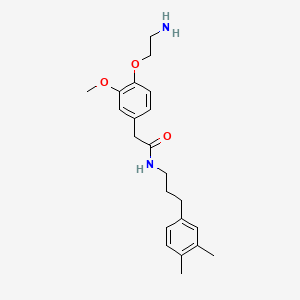

Davasaicin es un fármaco de molécula pequeña conocido por su papel como agonista de TRPV1 (agonista del receptor vaniloide). Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades del sistema nervioso, enfermedades endocrinas y metabólicas, y enfermedades de la piel y el sistema musculoesquelético . El compuesto tiene una fórmula molecular de C22H30N2O3 y también se conoce con el sinónimo capsavanil .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Davasaicin implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad exclusiva y no se divulgan públicamente en la literatura disponible.

Métodos de producción industrial

Los métodos de producción industrial para this compound no se detallan explícitamente en las fuentes disponibles. Es probable que la producción implique procesos de fabricación farmacéutica estándar, incluyendo la síntesis química, la purificación y la formulación.

Análisis De Reacciones Químicas

Tipos de reacciones

Davasaicin experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio), y varios catalizadores y disolventes para facilitar las reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar los agonistas del receptor TRPV1 y sus interacciones con otras moléculas.

Biología: Davasaicin se utiliza para investigar el papel de los receptores TRPV1 en varios procesos biológicos, incluyendo la percepción del dolor y la inflamación.

Industria: this compound se utiliza en el desarrollo de nuevos medicamentos analgésicos y formulaciones.

Mecanismo De Acción

. El receptor TRPV1 es un canal iónico dependiente de ligando que desempeña un papel crucial en la percepción del dolor y la temperatura. Cuando Davasaicin se une al receptor TRPV1, activa el receptor, lo que lleva a la entrada de iones calcio en la célula. Esta activación desencadena una cascada de vías de señalización intracelular que dan como resultado la modulación del dolor y la inflamación.

Comparación Con Compuestos Similares

Compuestos similares

Capsaicina: Un agonista de TRPV1 bien conocido derivado de los chiles, utilizado por sus propiedades analgésicas.

Resiniferatoxina: Un potente agonista de TRPV1 con aplicaciones en el manejo del dolor.

Capsiato: Un análogo de capsaicina no picante con actividades biológicas similares.

Singularidad de Davasaicin

This compound es único en su estructura química específica y sus posibles aplicaciones terapéuticas. A diferencia de la capsaicina, que se deriva de fuentes naturales, this compound es un compuesto sintético diseñado para dirigirse al receptor TRPV1 con alta especificidad. Su estructura única permite la exploración de nuevas vías terapéuticas y el desarrollo de nuevos fármacos analgésicos.

Actividad Biológica

Davasaicin, a synthetic compound classified as a TRPV1 (transient receptor potential vanilloid 1) agonist, has garnered attention for its potential therapeutic applications in treating various conditions related to pain and inflammation. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Overview of this compound

- Chemical Structure : this compound is a small molecule designed to interact specifically with the TRPV1 receptor, which plays a crucial role in pain perception and inflammatory responses. Its unique synthetic structure distinguishes it from naturally occurring TRPV1 agonists like capsaicin.

- CAS Number : 147497-64-1

This compound activates the TRPV1 receptor, leading to the influx of calcium ions into cells. This process initiates a cascade of intracellular signaling pathways that modulate pain and inflammation. The activation of TRPV1 is crucial for understanding how this compound can be utilized in pain management and other therapeutic areas.

Therapeutic Applications

This compound has been investigated for its potential in treating:

- Neuropathic Pain : Conditions such as diabetic neuropathy and postherpetic neuralgia.

- Inflammatory Disorders : Its role in modulating inflammatory responses makes it a candidate for various inflammatory diseases.

- Musculoskeletal Disorders : Potential applications in managing pain associated with musculoskeletal conditions.

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| This compound | TRPV1 Agonist | Activates TRPV1 receptor, increasing calcium influx | Neuropathic pain, inflammation |

| Capsaicin | Natural TRPV1 Agonist | Similar mechanism; derived from chili peppers | Pain relief, topical analgesic |

| Resiniferatoxin | Potent TRPV1 Agonist | Stronger activation of TRPV1; used in severe pain cases | Advanced pain management |

| Capsiate | Non-pungent Analog | Similar action without the pungency of capsaicin | Weight management, metabolic disorders |

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Efficacy in Pain Management : Research indicates that this compound demonstrates significant analgesic effects comparable to other TRPV1 agonists. In animal models, it has shown promise in reducing pain behaviors associated with neuropathic conditions.

- Safety Profile : Initial studies suggest that this compound has a favorable safety profile with fewer side effects compared to traditional analgesics. This is particularly relevant for patients who are sensitive to the adverse effects of opioids or NSAIDs.

-

Case Study Insights :

- A case study involving patients with diabetic neuropathy treated with this compound reported substantial improvements in pain scores and overall quality of life.

- Another study focused on the use of this compound in inflammatory models demonstrated reduced markers of inflammation, indicating its potential utility beyond just pain management.

Propiedades

IUPAC Name |

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMIHZHLNJMAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163729 | |

| Record name | Davasaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-64-1 | |

| Record name | Davasaicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147497641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davasaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAVASAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3419G4NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.